
p-Propylphosphonamidothioic acid S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Propylphosphonamidothioic acid S-methyl ester is an organophosphorus compound characterized by the presence of a phosphonamidothioic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Propylphosphonamidothioic acid S-methyl ester typically involves the reaction of a phosphonamidothioic acid derivative with a methylating agent. One common method is the esterification of phosphonamidothioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to high temperatures to drive the reaction to completion, followed by purification steps such as distillation or crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
p-Propylphosphonamidothioic acid S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonamidothioic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonamidothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
p-Propylphosphonamidothioic acid S-methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonamidothioic acid derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of p-Propylphosphonamidothioic acid S-methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the phosphonamidothioic acid group, which can react with nucleophilic thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylphosphonamidothioic acid S-methyl ester
- Ethylphosphonamidothioic acid S-methyl ester
- Isopropylphosphonamidothioic acid S-methyl ester
Uniqueness
p-Propylphosphonamidothioic acid S-methyl ester is unique due to its specific alkyl group (propyl) attached to the phosphonamidothioic acid moiety. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
65331-54-6 |
|---|---|
Molekularformel |
C4H12NOPS |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
1-[amino(methylsulfanyl)phosphoryl]propane |
InChI |
InChI=1S/C4H12NOPS/c1-3-4-7(5,6)8-2/h3-4H2,1-2H3,(H2,5,6) |
InChI-Schlüssel |
DPVPWOJYEUJZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
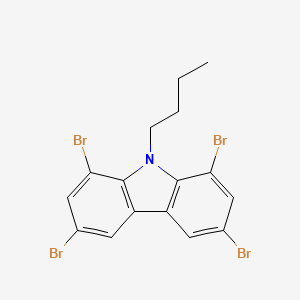
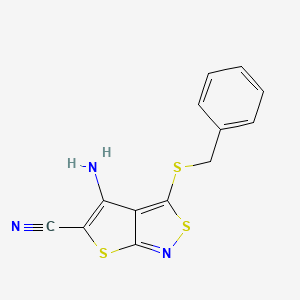
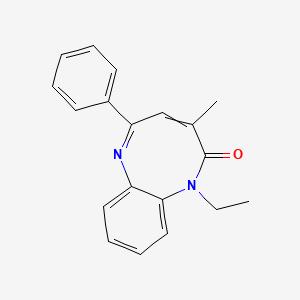
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
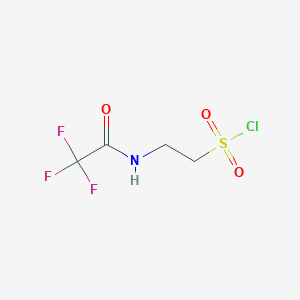
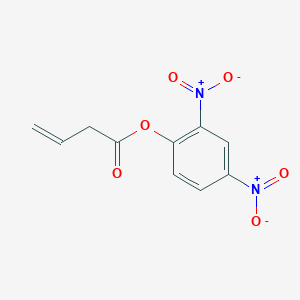
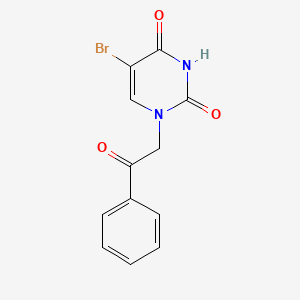
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


